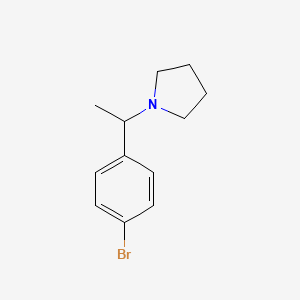

1-(1-(4-Bromophenyl)ethyl)pyrrolidine

Description

The introduction of a bromophenyl substituent to a pyrrolidine (B122466) scaffold creates a molecule with distinct electronic and steric properties, making it a subject of interest in synthetic and medicinal chemistry. The bromine atom, a halogen, can influence the compound's lipophilicity and metabolic stability, and it can also serve as a handle for further chemical modifications through cross-coupling reactions.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in chemical science. nih.govumich.edu Its prevalence in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, as well as in clinically used drugs, underscores its importance. mdpi.com The utility of the pyrrolidine motif stems from a combination of its structural and chemical characteristics.

Unlike its aromatic counterpart, pyrrole (B145914), the sp³-hybridized carbon atoms in the pyrrolidine ring afford it a non-planar, three-dimensional structure. nih.govnih.gov This puckered conformation is not fixed and can exist in various "envelope" and "twisted" forms. This conformational flexibility, often referred to as "pseudorotation," allows the molecule to present its substituents in different spatial orientations, which is a crucial factor for its interaction with biological targets. umich.edu The presence of substituents on the ring can influence and even lock the ring into a preferred conformation. nih.gov

Table 1: Comparison of Pyrrolidine with its Aromatic Counterpart, Pyrrole

| Property | Pyrrolidine | Pyrrole |

|---|---|---|

| Molecular Formula | C4H9N | C4H5N |

| Molar Mass | 71.12 g/mol | 67.09 g/mol |

| Hybridization of Carbons | sp³ | sp² |

| Geometry | Non-planar, puckered | Planar, aromatic |

| Basicity (pKa of conjugate acid) | ~11.3 | ~0.4 |

The nitrogen atom in the pyrrolidine ring is a secondary amine, rendering it basic and nucleophilic. nih.gov This nucleophilicity allows for straightforward substitution at the nitrogen atom, a common strategy in the synthesis of pyrrolidine-containing compounds. mdpi.com The basicity of the nitrogen can be modulated by the electronic effects of substituents on the ring. nih.gov

The carbon atoms of the pyrrolidine ring can be chiral centers. umich.edu The presence of up to four stereogenic carbons allows for a large number of possible stereoisomers. nih.gov The specific stereochemistry of a pyrrolidine derivative can have a profound impact on its biological activity, as enantiomers and diastereomers often exhibit different interactions with chiral biological macromolecules such as enzymes and receptors. umich.edu This makes the stereoselective synthesis of pyrrolidine derivatives a critical area of research. mdpi.comnih.gov

1-(1-(4-Bromophenyl)ethyl)pyrrolidine is a specific example of a bromophenyl-substituted pyrrolidine. Its structure features a pyrrolidine ring N-substituted with a 1-(4-bromophenyl)ethyl group. This particular substitution pattern introduces a chiral center at the benzylic carbon, immediately adjacent to the pyrrolidine nitrogen. The 4-bromophenyl group can participate in various chemical transformations, including Suzuki and other palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of analogues.

Table 2: Chemical Data for this compound

| Identifier | Value |

|---|---|

| CAS Number | 78065-00-6 |

| Molecular Formula | C12H16BrN |

| Molecular Weight | 254.17 g/mol |

| Predicted Boiling Point | 296.5±15.0 °C |

| Predicted Density | 1.327±0.06 g/cm³ |

| Predicted pKa | 9.58±0.20 |

Research into bromophenyl pyrrolidine derivatives is often driven by their potential applications in medicinal chemistry and materials science. In drug discovery, these compounds are investigated for a wide range of biological activities. The bromophenyl moiety is a common feature in molecules targeting the central nervous system, and it can also be found in compounds with anticancer and antimicrobial properties.

Current research often focuses on:

Stereoselective Synthesis: Developing efficient methods to control the stereochemistry of the pyrrolidine ring and any adjacent chiral centers is a major focus. mdpi.comresearchgate.net

Pharmacological Evaluation: Screening bromophenyl pyrrolidine derivatives for activity against various biological targets. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of these compounds to understand how changes in the substitution pattern affect their biological activity.

Development of Molecular Probes: Utilizing the bromo-substituent for the introduction of reporter groups or for covalent modification of biological targets.

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(4-bromophenyl)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCHPDGYVYGLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285921 | |

| Record name | 1-[1-(4-Bromophenyl)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78065-00-6 | |

| Record name | 1-[1-(4-Bromophenyl)ethyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78065-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(4-Bromophenyl)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1 4 Bromophenyl Ethyl Pyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, can be achieved through a variety of synthetic routes. wikipedia.orgmdpi.com Modern methodologies prioritize efficiency and control over stereochemistry, enabling the synthesis of complex and optically pure pyrrolidine derivatives. mdpi.com These strategies can be broadly categorized into methods that build the ring from acyclic precursors and those that functionalize an existing pyrrolidine scaffold, such as proline. mdpi.comnih.gov For the synthesis of specifically substituted compounds like 1-(1-(4-bromophenyl)ethyl)pyrrolidine, methods starting from acyclic precursors are particularly powerful as they allow for the direct installation of desired substituents during the ring-forming process.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is valued for its high atom and step economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse molecules. researchgate.netacs.orgnih.gov The synthesis of pyrrolidine derivatives via MCRs often involves the [3+2] cycloaddition of an in situ-generated azomethine ylide with a dipolarophile, a process that can construct the heterocyclic core in a single, highly convergent step. tandfonline.com

For instance, a one-pot, three-component reaction between an aldehyde, an amino acid ester, and a Michael acceptor can yield highly substituted pyrrolidines. tandfonline.com In the context of synthesizing analogues of this compound, one could envision a reaction involving 4-bromobenzaldehyde, an amino acid, and a suitable dipolarophile to construct the core structure. The diastereoselectivity of such reactions can be high, allowing for the construction of multiple stereogenic centers in one operation. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|---|---|

| Aldehyde | Amino Acid Ester | Chalcone | K₂CO₃, I₂ | Poly-substituted Pyrrolidine-2-carboxylates | One-pot reaction, forms Schiff base intermediate. tandfonline.com |

| Isatin | Glycine Methyl Ester | Thiazolidin-4-one | Et₃N, Acetonitrile (B52724), Reflux | Spirooxindole Pyrrolidines | Involves [3+2] cycloaddition of an azomethine ylide. tandfonline.com |

| Phenyldihydrofuran | N-tosyl Imino Ester | Allyltrimethylsilane | TiCl₄ | Highly Substituted Pyrrolidines | Constructs up to three stereogenic centers diastereoselectively. acs.orgnih.gov |

The 1,3-dipolar cycloaddition is one of the most powerful and widely used methods for synthesizing five-membered heterocyclic rings, including pyrrolidines. wikipedia.org This reaction involves the combination of a 1,3-dipole (a species with positive and negative charges delocalized over three atoms) and a dipolarophile (typically an alkene or alkyne). wikipedia.orgwikipedia.org The reaction proceeds in a concerted, pericyclic fashion and is known for its high degree of stereospecificity and regioselectivity, making it exceptionally useful for the synthesis of complex molecules. wikipedia.org

A prominent application of 1,3-dipolar cycloaddition in pyrrolidine synthesis involves the use of azomethine ylides as the 1,3-dipole. wikipedia.org Azomethine ylides are nitrogen-based dipoles consisting of an iminium ion adjacent to a carbanion. wikipedia.org They are typically generated in situ and immediately trapped by a dipolarophile. wikipedia.org This reaction is a highly convergent and stereoselective route to substituted pyrrolidines, with the potential to create up to four new contiguous stereocenters. wikipedia.orgnih.gov

Azomethine ylides can be generated through several methods, including the thermal or photochemical ring-opening of aziridines, or, more commonly, the condensation of an aldehyde with an α-amino acid. wikipedia.orgresearchgate.net The latter method, known as the decarboxylative route, is particularly versatile. For the synthesis of a this compound analogue, an azomethine ylide could be reacted with 4-bromostyrene (B1200502) or a related derivative serving as the dipolarophile. Transition-metal catalysis, often employing copper(I) or silver(I) complexes, can facilitate these cycloadditions, even with less reactive alkenes, leading to high yields and excellent stereoselectivities. acs.orgnih.gov

| Ylide Precursors | Dipolarophile | Catalyst/Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Isatin, Glycine | Maleimide | EtOH, Room Temp | N-fused Pyrrolidinyl Spirooxindole | 76-95% yield, >99:1 dr | mdpi.com |

| Imino Ester | Fluorinated Styrene | Cu(I) complex | Fluorinated Pyrrolidine | Up to 96% yield, >20:1 dr, 97% ee | nih.gov |

| Aryl Aldehyde, Sarcosine | N-Methylmaleimide | Solid Support | Bicyclic Pyrrolidine | Good yield, high diastereoselectivity | researchgate.net |

| Imino Ester | N-tert-Butanesulfinylazadiene | Ag₂CO₃ | Densely Substituted Pyrrolidine | Good to excellent regio- and diastereoselectivity | acs.org |

A key advantage of 1,3-dipolar cycloadditions is the ability to exert precise control over the regioselectivity (the orientation of the dipole and dipolarophile) and stereoselectivity (the three-dimensional arrangement of the atoms) of the reaction. rsc.org This control is critical for synthesizing specific isomers of complex molecules. rsc.org

Regioselectivity is often governed by the electronic properties of the substituents on both the azomethine ylide and the dipolarophile, as predicted by frontier molecular orbital (FMO) theory. researchgate.net Stereoselectivity, including both diastereoselectivity and enantioselectivity, can be controlled by using chiral auxiliaries, chiral catalysts, or chiral starting materials. acs.orgrsc.org For example, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been extensively studied and provide a versatile method for accessing a wide range of stereochemical patterns in enantiomerically enriched pyrrolidines. rsc.org The choice of metal catalyst and chiral ligand is crucial for inducing high levels of stereocontrol. nih.gov The reaction conditions, such as solvent and temperature, can also significantly influence the stereochemical outcome. mdpi.com

The pyrrolidine ring can also be constructed through pathways involving nucleophilic amination and substitution reactions. These methods typically involve the formation of a key carbon-nitrogen bond via the intramolecular cyclization of a linear precursor. researchgate.net An operationally simple approach involves the one-pot chlorination of amino alcohols using thionyl chloride, followed by base-induced cyclization, which avoids the need for multi-step protection-deprotection sequences. organic-chemistry.org

Another powerful strategy is the reductive amination cascade. For example, transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org The enzyme stereoselectively converts the ketone to a chiral amine, which then undergoes spontaneous intramolecular nucleophilic substitution to displace the chloride and form the pyrrolidine ring with high enantiomeric excess. acs.org This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. acs.org Copper-catalyzed tandem amination sequences starting from primary amine-tethered alkynes also provide a one-pot route to functionalized pyrrolidines. nih.gov

Intramolecular cyclization of functionalized linear precursors is a fundamental and versatile strategy for pyrrolidine synthesis. mdpi.comnih.gov These reactions can be promoted by a wide range of reagents and catalysts, proceeding through various mechanisms including radical, cationic, or transition-metal-mediated pathways.

A notable modern approach is the intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.org This method allows for the direct conversion of a C-H bond into a C-N bond, representing a highly atom-economical and efficient route to N-heterocycles. nih.gov Copper-catalyzed systems have been developed that facilitate the intramolecular amination of N-fluoride amides to form pyrrolidines under mild conditions. nih.gov Similarly, using molecular iodine as the sole oxidant under transition-metal-free conditions enables the direct δ-amination of sp³ C-H bonds to furnish pyrrolidines. organic-chemistry.org These advanced cyclization methods provide powerful tools for constructing the pyrrolidine core found in molecules like this compound from readily available acyclic starting materials. mdpi.comresearchgate.net

1,3-Dipolar Cycloaddition Reactions

Introduction of the (4-Bromophenyl)ethyl Moiety

A crucial step in the synthesis of the target molecule is the formation of the (4-bromophenyl)ethyl group and its subsequent attachment to the pyrrolidine ring. This is typically achieved through the synthesis of a suitable precursor followed by a coupling reaction.

Bromination Reactions and Precursor Synthesis

The synthesis of the (4-bromophenyl)ethyl precursor often begins with commercially available starting materials that undergo bromination. A common precursor is 1-(4-bromophenyl)ethanone, which can be synthesized via the Friedel-Crafts acylation of bromobenzene.

Alternatively, direct bromination of ethylbenzene (B125841) can be employed. The bromination of ethylbenzene under photochemical conditions (hv) proceeds via a free radical mechanism, favoring substitution at the benzylic position to yield 1-bromo-1-phenylethane. This method is highly regioselective due to the stability of the resulting benzylic radical.

Another key precursor is the chiral 1-(4-bromophenyl)ethylamine. This can be synthesized from 1-(4-bromophenyl)ethanone through reductive amination or by resolution of the racemic amine. One method involves the use of a chiral resolving agent, such as (R)-mandelic acid, to form diastereomeric salts that can be separated by crystallization. Subsequent neutralization affords the enantiomerically enriched amine. Biocatalytic methods, utilizing transaminases, have also emerged as powerful tools for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild conditions. nih.gov

Coupling Reactions for Phenyl and Ethyl Linkages (e.g., Heck Reaction, Alkylation)

With the appropriate precursors in hand, the (4-bromophenyl)ethyl moiety can be linked to the pyrrolidine ring.

Reductive Amination: A widely used method for this transformation is the reductive amination of 1-(4-bromophenyl)ethanone with pyrrolidine. This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to form the final product. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing iminium ions in the presence of ketones. nih.gov

N-Alkylation: Alternatively, direct N-alkylation of pyrrolidine with a suitable 1-(4-bromophenyl)ethyl halide, such as 1-(4-bromophenyl)ethyl bromide, can be employed. This reaction is a nucleophilic substitution where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the alkyl halide.

Heck Reaction: The Mizoroki-Heck reaction provides another versatile route. This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon bond between an aryl halide and an alkene. For instance, 4-bromostyrene could potentially be coupled with a pyrrolidine derivative under Heck conditions, followed by reduction of the resulting double bond to furnish the desired ethyl linkage. The Heck reaction has been successfully applied to the synthesis of various substituted pyrrolidines and related heterocyclic compounds. sioc-journal.cnnih.gov

Asymmetric Synthesis and Chiral Control in Pyrrolidine Derivatives

Achieving a high degree of stereochemical control is paramount in the synthesis of chiral molecules like this compound. Several strategies have been developed to this end.

Diastereoselective Synthetic Routes

Diastereoselective methods are employed when a new stereocenter is created in a molecule that already contains one or more chiral centers. In the context of this compound synthesis, this can be achieved by reacting a chiral precursor with another reactant to induce the formation of one diastereomer over the other.

For example, the alkylation of a chiral pyrrolidine derivative with a racemic 1-(4-bromophenyl)ethyl halide can proceed with diastereoselectivity, where the existing chirality in the pyrrolidine ring directs the approach of the electrophile. Similarly, multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines, constructing multiple stereogenic centers in a single operation. nih.gov One-pot nitro-Mannich/hydroamination cascade reactions have also been reported for the synthesis of substituted pyrrolidines with good to excellent diastereoselectivities. rsc.org

Use of Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed. For instance, a chiral auxiliary, such as one derived from (S)-1-phenylethylamine, could be attached to the pyrrolidine nitrogen. mdpi.com Subsequent alkylation with a 4-bromophenylethyl precursor would proceed with facial selectivity dictated by the auxiliary. Evans oxazolidinones and Oppolzer's camphorsultam are other well-known chiral auxiliaries that have been successfully employed in the diastereoselective synthesis of various compounds.

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. In the synthesis of this compound, asymmetric reductive amination of 1-(4-bromophenyl)ethanone with pyrrolidine can be achieved using a chiral catalyst. Chiral phosphoric acids and chiral oxazaborolidines are examples of catalysts that have been effectively used for the enantioselective reduction of ketones and imines. ijprs.com For instance, an in situ generated chiral oxazaborolidine catalyst can be used for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, which can then be converted to the desired amine. ijprs.com Transition metal catalysts, such as those based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands, have also shown high efficiency and enantioselectivity in the asymmetric reductive amination of ketones. google.com

| Catalyst Type | Reaction | Key Features |

| Chiral Phosphoric Acid | Asymmetric Reductive Amination | Metal-free, promotes formation of chiral C-N bonds. |

| Chiral Oxazaborolidine | Asymmetric Ketone/Imine Reduction | In situ generation, high enantioselectivity for alcohol/amine synthesis. ijprs.com |

| Iridium/Rhodium-Chiral Phosphine Complexes | Asymmetric Reductive Amination | High turnover numbers, excellent enantioselectivities. google.com |

| Transaminases | Biocatalytic Asymmetric Amination | Green, highly selective for producing chiral amines from ketones. nih.gov |

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact.

In the synthesis of this compound and its analogues, several green approaches can be considered. The use of biocatalysts, such as transaminases, for the synthesis of the chiral amine precursor is a prime example of a green methodology, as it avoids the use of heavy metals and often proceeds in aqueous media under mild conditions. nih.gov

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing energy consumption. sphinxsai.comresearchgate.net The N-alkylation of pyrrolidines and the synthesis of substituted pyrrolidinones have been successfully achieved using microwave irradiation, often in greener solvents like water or ethanol. sphinxsai.comresearchgate.netnih.gov

| Green Chemistry Approach | Application in Synthesis | Benefits |

| Biocatalysis (e.g., Transaminases) | Synthesis of chiral 1-(4-bromophenyl)ethylamine | High enantioselectivity, mild reaction conditions, aqueous media. nih.govnih.gov |

| Microwave-Assisted Synthesis | N-alkylation, pyrrolidinone synthesis | Reduced reaction times, increased yields, energy efficiency. sphinxsai.comresearchgate.netnih.gov |

| Use of Green Solvents (e.g., Water, Ethanol, Cyrene) | Heck reaction, Reductive amination | Reduced toxicity and environmental impact. rsc.orgrsc.org |

| One-Pot/Multicomponent Reactions | Pyrrolidine synthesis | Increased efficiency, reduced waste, fewer purification steps. nih.govsphinxsai.com |

| Heterogeneous Catalysis | Reductive N-alkylation | Easy catalyst recovery and reuse. rsc.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR (¹H, ¹³C) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(1-(4-Bromophenyl)ethyl)pyrrolidine is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl group, the methine proton of the ethyl group, the methyl protons, and the methylene (B1212753) protons of the pyrrolidine (B122466) ring. The aromatic protons would typically appear as a set of doublets in the downfield region (around 7.0-7.5 ppm) due to the electron-withdrawing effect of the bromine atom. The methine proton, being adjacent to the aromatic ring and the nitrogen atom, would likely appear as a quartet. The methyl protons of the ethyl group would show up as a doublet in the upfield region. The methylene protons of the pyrrolidine ring would likely present as multiplets due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct signals for the carbons of the bromophenyl ring, with the carbon atom attached to the bromine atom being significantly influenced. The methine carbon and the methyl carbon of the ethyl group would also have characteristic chemical shifts. The two non-equivalent methylene carbons of the pyrrolidine ring are expected to show separate signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to Br) | ~7.45 (d) | ~121.0 |

| Aromatic CH (meta to Br) | ~7.20 (d) | ~131.5 |

| Aromatic C-Br | - | ~120.0 |

| Aromatic C-CH | - | ~145.0 |

| Methine CH | ~3.50 (q) | ~65.0 |

| Methyl CH₃ | ~1.40 (d) | ~20.0 |

| Pyrrolidine CH₂ (adjacent to N) | ~2.50-2.70 (m) | ~54.0 |

| Pyrrolidine CH₂ (beta to N) | ~1.70-1.90 (m) | ~23.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and to elucidate the connectivity and spatial relationships between atoms, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the methine proton and the methyl protons of the ethyl group, as well as correlations between the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the ethylpyrrolidine moiety and the bromophenyl ring. For example, a correlation between the methine proton and the aromatic carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the stereochemistry and preferred conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to the compound and allows for the identification of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. Key expected vibrations include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found in the range of 2850-3000 cm⁻¹.

C=C stretching (aromatic): Aromatic ring vibrations usually appear in the 1450-1600 cm⁻¹ region.

C-N stretching: This vibration for the tertiary amine is expected in the 1000-1250 cm⁻¹ range.

C-Br stretching: A strong absorption band in the fingerprint region, typically around 500-600 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-Br stretch.

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H stretch | 2850-2970 | 2850-2970 |

| Aromatic C=C stretch | 1475, 1590 | 1590 (strong) |

| C-N stretch | 1100-1200 | Weak |

| C-Br stretch | 500-600 | 500-600 (strong) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the cleavage of the bond between the ethyl group and the pyrrolidine ring, and the loss of the pyrrolidine moiety. This would lead to the formation of a stable benzylic carbocation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, a critical step in structural confirmation. For this compound (C12H16BrN), HRMS can distinguish its formula from other potential structures with the same nominal mass. The analysis of the protonated molecule, [M+H]+, would yield a precise mass-to-charge ratio (m/z) that can be compared against a calculated theoretical value to confirm the elemental composition. researchgate.net

| Molecular Formula | Adduct | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|---|

| C₁₂H₁₆BrN | [M+H]⁺ | ⁷⁹Br | 269.0544 |

| ⁸¹Br | 271.0524 |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources used in LC-MS. The choice between them depends on the polarity and thermal stability of the analyte. jfda-online.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules. frontiersin.org Given the presence of the nitrogen atom in the pyrrolidine ring, this compound is expected to ionize efficiently in positive-ion mode ESI. The primary ion observed would be the protonated molecule, [M+H]+. Collision-induced dissociation (CID) studies on this ion would likely show fragmentation patterns involving the loss of the pyrrolidine ring (a neutral loss of 71 Da) or cleavage at the benzylic position. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds that are not easily ionized by ESI. nih.govyoungin.com It involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through proton transfer or charge exchange. While ESI would be the primary choice, APCI could serve as a complementary technique, potentially yielding the [M+H]+ ion as well.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a high-quality single crystal of this compound must first be grown.

Single Crystal X-ray Diffraction Analysis

In single crystal X-ray diffraction, a crystal is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal's unit cell. nih.gov This model is then refined to determine the exact positions of each atom. The analysis yields crucial data such as the crystal system, space group, and unit cell dimensions. While specific experimental data for this compound is not publicly available, Table 2 provides an example of the crystallographic data obtained for a related compound, 1-(4-bromophenyl)but-3-yn-1-one, illustrating the typical parameters reported. nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₇BrO |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 9.9872 (4) |

| b (Å) | 5.8951 (2) |

| c (Å) | 15.2163 (6) |

| β (°) | 101.996 (2) |

| Volume (ų) | 875.96 (6) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. sci-hub.se The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. youtube.com

The structure of this compound contains two main components relevant to UV-Vis spectroscopy: the bromophenyl ring, which acts as a chromophore, and the pyrrolidine nitrogen, which contains a non-bonding pair of electrons (n-electrons) and acts as an auxochrome. The expected electronic transitions for this molecule would primarily be π → π* transitions associated with the aromatic system. youtube.com These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The presence of the bromine atom and the alkylpyrrolidine group as substituents on the benzene (B151609) ring will influence the wavelength of maximum absorption (λmax). A less probable transition is the n → σ* transition, which involves promoting a non-bonding electron from the nitrogen atom to an antibonding σ* orbital and typically occurs at shorter wavelengths. youtube.com The solvent used for the analysis can also shift the absorption maxima, a phenomenon known as solvatochromism. uobabylon.edu.iq

| Transition Type | Associated Moiety | Expected Energy Requirement | Typical Wavelength Region |

|---|---|---|---|

| π → π | Bromophenyl ring | Moderate | Near UV (200-400 nm) |

| n → σ | Pyrrolidine Nitrogen | High | Far UV (<200 nm) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. thermofisher.commpg.de This method is crucial for verifying the empirical formula of a newly synthesized molecule, such as this compound, and assessing its purity. nih.gov The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements like halogens (e.g., bromine, Br) within a sample. thermofisher.com

The most common method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis. mpg.denih.gov In this process, a small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. mpg.de This combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. mpg.de These combustion products are then separated and quantified using various detection methods, such as thermal conductivity detection. mpg.de From the measured amounts of CO₂, H₂O, and N₂, the percentage of each element in the original sample can be calculated. Bromine content can be determined through methods such as titration or ion chromatography after combustion and absorption.

The molecular formula for this compound is C₁₂H₁₆BrN. chemicalbook.com Based on this formula, the theoretical elemental composition can be calculated. The experimentally determined values are then compared against these theoretical percentages. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, is widely considered as evidence of the compound's purity and confirmation of its elemental composition. nih.govresearchgate.net

While specific experimental elemental analysis data for this compound is not detailed in the surveyed scientific literature, the theoretical values derived from its molecular formula are presented below. In a typical research setting, these theoretical values would be compared against the results obtained from instrumental analysis.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 56.71 | Data not available in surveyed literature |

| Hydrogen | H | 6.35 | Data not available in surveyed literature |

| Bromine | Br | 31.44 | Data not available in surveyed literature |

| Nitrogen | N | 5.51 | Data not available in surveyed literature |

Mechanistic Investigations of Chemical Transformations Involving 1 1 4 Bromophenyl Ethyl Pyrrolidine

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for this substituted pyrrolidine (B122466) involves a combination of computational and experimental techniques to map the energetic landscape of a chemical reaction, identifying key intermediates and transition states that connect reactants to products.

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comresearchgate.net Within MEDT, the analysis of the Global Electron Density Transfer (GEDT) and the topology of the Electron Localization Function (ELF) along a reaction pathway provides a quantitative understanding of the bonding changes and the polar nature of a reaction. mdpi.com

While no specific MEDT studies have been published on 1-(1-(4-bromophenyl)ethyl)pyrrolidine, the principles of MEDT can be applied to understand its transformations. For instance, in a potential cycloaddition reaction, MEDT would analyze the flow of electron density between the pyrrolidine derivative and the other reactant. The GEDT at the transition state would quantify the polarity of the reaction, which is a key factor in determining the activation energy. researchgate.net

A MEDT study on the [3+2] cycloaddition (32CA) reactions of a related compound, 1-pyrroline-1-oxide, with various acetylenes demonstrated that the polar character of the reaction significantly influences the activation barrier. researchgate.net Reactions with more electrophilic acetylenes exhibited lower activation enthalpies due to a more polar process. researchgate.net A similar theoretical approach to reactions of this compound could elucidate how the electronic nature of its reaction partners dictates the feasibility and mechanism of transformations, such as ring contractions or aromatizations. The analysis of ELF valence basins would reveal the precise sequence of bond formation and breaking, characterizing the mechanism as, for example, zwitterionic-type or carbenoid-type. researchgate.net

Table 1: Key Concepts of Molecular Electron Density Theory (MEDT)

| Concept | Description | Relevance to Reactivity |

|---|---|---|

| Electron Density | The probability of finding an electron at a specific point in space. numberanalytics.com | Changes in electron density along a reaction path are considered the driving force for chemical reactions. mdpi.com |

| Global Electron Density Transfer (GEDT) | Measures the net charge transfer between the interacting fragments (e.g., nucleophile and electrophile) at the transition state. mdpi.com | Quantifies the polarity of a reaction. Higher GEDT values often correlate with lower activation energies in polar reactions. researchgate.net |

| Electron Localization Function (ELF) | A quantum chemical tool that maps the electron localization in a molecule, revealing core, bonding, and non-bonding regions. | Topological analysis of ELF along the reaction coordinate shows the precise sequence of bond formation and breaking events. researchgate.net |

| Conceptual DFT | A subfield of Density Functional Theory that provides chemical reactivity descriptors like electrophilicity and nucleophilicity indices. mdpi.com | Helps to classify reagents and predict the direction and magnitude of electron density flow in a reaction. |

Many chemical transformations can potentially yield multiple isomers. Regioselectivity describes the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

In the context of pyrrolidine chemistry, the ring contraction to form cyclobutanes is a notable example of a highly stereoselective, and often stereospecific, reaction. Experimental and computational studies on similar substituted pyrrolidines have shown that the stereochemistry of the substituents on the pyrrolidine ring is directly translated to the cyclobutane (B1203170) product. This stereoretention is a key mechanistic feature. The proposed mechanism involves a 1,4-biradical intermediate where the rate of C-C bond formation to close the ring is significantly faster than the rate of bond rotation that would scramble the stereochemistry.

For this compound, this implies that if the substituents at the 2- and 5-positions of the pyrrolidine ring are in a trans configuration, the resulting cyclobutane will also have a trans relationship between those substituents. This high fidelity is attributed to the barrierless collapse of the singlet 1,4-biradical intermediate.

Regioselectivity can be observed in reactions such as the pyrrolidine-catalyzed inverse electron demand Diels-Alder reaction of unsymmetrical tetrazines with ketones, where the catalyst directs the reaction to form a single regioisomer. nih.gov While not studied for this compound itself, its potential use as an organocatalyst would similarly depend on its ability to control the regiochemical outcome of reactions.

A reaction mechanism is defined by the sequence of elementary steps, which often involve transient species known as intermediates and high-energy configurations called transition states. rsc.org An intermediate corresponds to a local energy minimum on the reaction coordinate, having a finite, albeit short, lifetime. nih.gov A transition state is an energy maximum along the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction step to proceed. rsc.org

Key transformations of the pyrrolidine ring, such as ring contraction and aromatization, proceed through distinct intermediates and transition states.

In Ring Contraction: The conversion of a pyrrolidine to a cyclobutane is proposed to proceed via a reactive 1,1-diazene intermediate. This species is formed by the reaction of the pyrrolidine's nitrogen atom with an in situ-generated nitrene species. The 1,1-diazene is unstable and rapidly extrudes molecular nitrogen (N₂) through a transition state involving the simultaneous cleavage of two C-N bonds. This nitrogen extrusion is the rate-determining step and generates a short-lived 1,4-biradical intermediate . The final step is the collapse of this biradical to form the new C-C bond of the cyclobutane ring, a process that is typically barrierless.

In Aromatization: The catalytic dehydrogenation of N-substituted pyrrolidines to pyrroles involves a different set of intermediates. A proposed mechanism with a B(C₆F₅)₃ catalyst involves an initial hydride abstraction from the carbon alpha to the nitrogen, forming an iminium salt (specifically, an iminium borohydride). acs.org Deprotonation of this iminium intermediate yields a dihydropyrrole (an enamine). This dihydropyrrole then undergoes a second hydride abstraction and deprotonation sequence to afford the final aromatic pyrrole (B145914). acs.org

Table 2: Intermediates and Transition States in Pyrrolidine Transformations

| Transformation | Key Intermediate(s) | Key Transition State(s) |

|---|---|---|

| Ring Contraction to Cyclobutane | 1,1-Diazene, 1,4-Biradical (singlet state) | Transition state for N₂ extrusion (rate-determining) |

| Aromatization to Pyrrole | Iminium salt, Dihydropyrrole | Transition states for two successive hydride abstractions |

Ring Transformation Mechanisms

The saturated pyrrolidine ring of this compound can undergo significant structural changes, including aromatization to a pyrrole or contraction to a four-membered ring.

The conversion of a saturated pyrrolidine to an aromatic pyrrole is a dehydrogenative oxidation process that requires the removal of two equivalents of hydrogen gas (H₂). This transformation is challenging because pyrroles can be sensitive to the oxidative conditions required. However, catalytic methods have been developed to achieve this aromatization.

One effective method involves catalysis by the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the presence of a hydrogen acceptor. acs.org The proposed mechanism for an N-substituted pyrrolidine proceeds through two catalytic cycles:

First Dehydrogenation: The B(C₆F₅)₃ catalyst facilitates a hydride abstraction from a C-H bond alpha to the nitrogen atom, forming an iminium ion and a borohydride (B1222165) anion [HB(C₆F₅)₃]⁻. Deprotonation of the iminium ion at the adjacent carbon results in the formation of a dihydropyrrole intermediate and regenerates the catalyst.

Second Dehydrogenation: The dihydropyrrole intermediate undergoes a second, similar cycle of B(C₆F₅)₃-mediated hydride abstraction and subsequent deprotonation to generate the final, stable aromatic pyrrole ring. acs.org

This process allows N-alkyl and N-aryl pyrrolidines, including those with halide substituents, to serve as direct synthons for pyrroles under relatively mild conditions. acs.org Other methods for this transformation include oxidation with reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), although these often require the pyrrolidine to be substituted with electron-withdrawing groups.

The stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines is a synthetically valuable ring contraction reaction. This transformation provides access to the often hard-to-synthesize four-membered carbocyclic ring system.

The mechanism is initiated by the reaction of the pyrrolidine, such as this compound, with an electrophilic aminating agent. A common method involves using a hypervalent iodine(III) reagent and ammonium (B1175870) carbamate (B1207046) to generate an iodonitrene species in situ.

The proposed mechanistic pathway is as follows:

Nitrene Transfer: The nitrogen of the pyrrolidine acts as a nucleophile, reacting with the in situ-generated iodonitrene. This electrophilic amination step forms a reactive 1,1-diazene intermediate.

Nitrogen Extrusion: The 1,1-diazene intermediate is thermally unstable and undergoes extrusion of molecular nitrogen (N₂). Density Functional Theory (DFT) calculations suggest this step, involving the cleavage of two C-N bonds, is the rate-determining step of the reaction.

Biradical Formation and Cyclization: The loss of N₂ generates a short-lived 1,4-biradical species in the singlet spin state. This biradical rapidly undergoes intramolecular cyclization via C-C bond formation. This ring closure is typically a barrierless and highly exergonic process, which explains why it proceeds faster than C-C bond rotation, thus leading to the observed retention of stereochemistry in the final cyclobutane product.

Specific Transformation Mechanisms Relevant to Bromophenyl-Ethyl Moieties

The chemical reactivity of this compound is largely dictated by the bromophenyl-ethyl moiety. The benzylic position—the carbon atom attached to both the phenyl ring and the ethyl group's secondary carbon—is particularly susceptible to a variety of transformations due to its electronic environment. The phenyl ring can stabilize intermediates such as radicals, carbocations, or carbanions at the benzylic position through resonance. This section explores the mechanistic underpinnings of key transformations involving this structural motif.

Benzylic Oxidation Mechanisms

The benzylic C-H bond in compounds like this compound is weaker than a typical alkyl C-H bond, making it a prime target for oxidation. The oxidation of benzylic secondary amines can proceed through several mechanistic pathways, often leading to imines or nitrones.

The mechanism frequently involves the generation of a radical species. For instance, oxidants like potassium persulfate (K₂S₂O₈) can generate sulfate (B86663) radical anions (SO₄•⁻). The process is believed to initiate with a Hydrogen Atom Abstraction (HAT) from the benzylic carbon by the sulfate radical. beilstein-journals.orgnih.gov This forms a resonance-stabilized benzylic radical. A subsequent Single Electron Transfer (SET) from the nitrogen atom to an oxidant molecule, followed by deprotonation, yields the corresponding iminium ion, which is in equilibrium with the imine. beilstein-journals.org

Another common pathway, particularly with oxidants like hydrogen peroxide (H₂O₂), involves the formation of an intermediate N-oxide or hydroxylamine, which then undergoes dehydration or further oxidation to yield a nitrone. nih.govacs.org This process can sometimes be promoted simply by the solvent, without the need for a metal catalyst. nih.govacs.org

Catalytic systems are also widely employed. Iron salts, in combination with N-hydroxyimide organocatalysts, can facilitate aerobic oxidation. rsc.orgmdpi.com The mechanism is thought to involve a radical process initiated by the catalyst system, which generates a radical that abstracts the benzylic hydrogen. rsc.org This benzyl (B1604629) radical then reacts with oxygen to form a peroxy intermediate, which ultimately converts to a ketone or, in the case of a secondary amine, an imine or related species. rsc.org

| Substrate Type | Oxidant/Catalyst | Solvent | Product | Plausible Mechanism | Ref. |

| N-benzyl-N-alkyl amines | H₂O₂ | Methanol (B129727) | Nitrone | Solvent-activated H₂O₂ | acs.org |

| N-(arylsulfonyl)benzylamines | K₂S₂O₈ / Pyridine (B92270) | Acetonitrile (B52724)/Water | N-arylsulfonylimine | HAT followed by SET | beilstein-journals.orgnih.gov |

| Ethylbenzene (B125841) | Fe(NO₃)₃ / NHSI / O₂ | Benzonitrile (B105546) | Acetophenone | Radical chain via peroxy intermediate | rsc.org |

| N-Benzyl Amides | Alkali Metal Bromide / Oxone | Acetonitrile/Water | Amide (Debenzylation) | Bromo radical abstracts benzylic H | acs.orgorganic-chemistry.org |

Elimination Processes

Elimination reactions involving the bromophenyl-ethyl moiety in this compound could potentially lead to the formation of 4-bromostyrene (B1200502) derivatives. These reactions typically proceed via E1 (unimolecular) or E2 (bimolecular) mechanisms, with the pyrrolidine ring acting as the leaving group. libretexts.org For the pyrrolidine nitrogen to be an effective leaving group, it must first be protonated or quaternized.

E1 Mechanism: The E1 pathway is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. youtube.com The secondary benzylic position of the substrate is conducive to forming a relatively stable secondary benzylic carbocation, stabilized by resonance with the 4-bromophenyl ring. This intermediate would then be deprotonated at the adjacent methyl group by a weak base (such as the solvent) to form the alkene. E1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by the absence of a strong base. libretexts.orgchemistrysteps.com

E2 Mechanism: The E2 pathway is a concerted, single-step reaction where a strong base abstracts a proton from the carbon adjacent to the leaving group, while the leaving group departs simultaneously. masterorganicchemistry.comulethbridge.ca This mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. For this compound, an E2 reaction would be favored by the use of a strong, often sterically hindered base (to minimize competing Sₙ2 substitution) and is less dependent on solvent polarity than the E1 pathway. chemistrysteps.com

The choice between E1 and E2 is primarily governed by the strength of the base used. youtube.com

| Factor | E1 Mechanism | E2 Mechanism | Relevance to this compound |

| Base | Favored by weak bases (e.g., H₂O, ROH). chemistrysteps.com | Requires a strong base (e.g., RO⁻, OH⁻). chemistrysteps.commasterorganicchemistry.com | The reaction pathway can be selected by the choice of base. |

| Substrate | Favored by substrates forming stable carbocations (3° > 2°). ulethbridge.ca | Favored by more substituted substrates (3° > 2° > 1°). youtube.com | The secondary benzylic structure can support either mechanism. |

| Solvent | Favored by polar protic solvents (e.g., ethanol). libretexts.org | Solvent polarity is less critical, but polar aprotic can be used. | A polar protic solvent would favor E1. |

| Leaving Group | Good leaving group required. | Good leaving group required. | The pyrrolidine ring needs to be protonated or quaternized. |

| Kinetics | Unimolecular, rate = k[Substrate]. ulethbridge.ca | Bimolecular, rate = k[Substrate][Base]. ulethbridge.ca | The kinetics depend on the chosen conditions. |

| Rearrangements | Possible, as a carbocation is formed. | Not possible, as the reaction is concerted. | A potential for rearrangement exists under E1 conditions. |

Rearrangement Reactions

Rearrangement reactions are a possibility in transformations that proceed through a carbocation intermediate, such as E1 or Sₙ1 reactions. libretexts.org When this compound undergoes a reaction where the pyrrolidinium (B1226570) ion departs, a secondary benzylic carbocation is formed.

In many cases, carbocations will rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. libretexts.org However, the carbocation formed from this specific substrate is already secondary and benzylic, a significantly stabilized structure due to resonance delocalization of the positive charge into the phenyl ring. A 1,2-hydride shift from the adjacent methyl group would lead to a primary carbocation, which is highly unfavorable. Therefore, a simple hydride or alkyl shift rearrangement within the ethyl moiety is mechanistically unlikely.

More complex rearrangements could theoretically occur. For example, anchimeric assistance from the neighboring bromophenyl group during ionization could lead to a bridged phenonium ion intermediate. msu.edu Subsequent opening of this intermediate could potentially lead to rearranged products, although this is generally observed with more complex systems or under specific catalytic conditions. msu.edu Given the inherent stability of the initial benzylic carbocation, significant skeletal rearrangements are not expected under standard solvolysis or elimination conditions.

Solvent Effects and Catalysis in Reaction Mechanisms

The solvent and the presence of a catalyst can profoundly influence which mechanistic pathway is favored, thereby determining the reaction's outcome and efficiency.

Solvent Effects: The choice of solvent is critical in directing reactions of bromophenyl-ethyl moieties.

In Benzylic Oxidation: Solvents can play an active role beyond simply dissolving reactants. Protic solvents like methanol can activate hydrogen peroxide by forming hydrogen bonds, increasing its electrophilic character and promoting the oxidation of benzylic amines to nitrones. nih.govacs.org Nitrile solvents, such as benzonitrile or acetonitrile, have been shown to enhance the efficiency of aerobic oxidations catalyzed by iron salts. rsc.org

In Elimination Processes: As outlined in section 4.3.2, solvent polarity is a key determinant between E1 and E2 pathways. Polar protic solvents (e.g., water, alcohols) are effective at solvating and stabilizing the carbocation intermediate and the leaving group in an E1 reaction. libretexts.org In contrast, E2 reactions are less sensitive to solvent, though polar aprotic solvents are often used to ensure the solubility of the required strong base.

Catalysis: Catalysts provide alternative, lower-energy reaction pathways.

In Benzylic Oxidation: A wide array of catalysts can be used. Simple metal salts, such as those of iron(III) or copper(II), can catalyze aerobic oxidations, often in conjunction with co-catalysts like N-hydroxyimides. rsc.orgmdpi.com These systems typically operate via radical mechanisms. rsc.org Palladium-based catalysts are also effective for the oxidation of benzylic substrates, particularly benzylic alcohols which are potential intermediates in the over-oxidation of alkylbenzenes. researchgate.net

In Rearrangement Reactions: Strong Lewis acids (e.g., TiCl₄, FeCl₃) can be used to promote ionization and subsequent carbocation rearrangements that might not occur under thermal or solvolytic conditions. msu.edu Acid catalysis is also integral to reactions like the Pinacol rearrangement, which involves carbocation intermediates. libretexts.org While not directly applicable to the starting compound, these principles highlight how catalysts can be used to access rearrangement pathways.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.govfrontiersin.org

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring value (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. sciepub.com Lower scores typically indicate stronger binding affinity. mdpi.com The simulation also provides the binding mode, which is the specific three-dimensional pose of the ligand within the receptor's active site. This pose reveals how the ligand orients itself to maximize favorable interactions. nih.gov

While docking data for 1-(1-(4-Bromophenyl)ethyl)pyrrolidine is not available, studies on other pyrrolidine (B122466) derivatives illustrate this process. For instance, in silico analysis of newly synthesized pyrrolidine derivatives against cyclooxygenase (COX) enzymes is a common application. nih.gov Similarly, docking studies on thiazole-clubbed pyridine (B92270) scaffolds against the SARS-CoV-2 main protease have identified potential inhibitors based on their binding energies. mdpi.com

| Compound Class | Target Protein | Example Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiazole-Pyridine Derivatives | SARS-CoV-2 Mpro (6LU7) | Compound 8a | -8.6 | mdpi.com |

| Natural Phytochemicals | SARS-CoV-2 Mpro (6LU7) | Kaempferol | -7.7 | mdpi.com |

| Pyrrolidine Derivatives | COX-1/COX-2 | Analog A-1 | (Data not specified) | nih.gov |

| Imidazo[4,5-b]pyridine Derivatives | Aurora Kinase (1MQ4) | (Data not specified) | (Data not specified) | nih.gov |

Understanding the specific non-covalent interactions between a ligand and its target is fundamental to medicinal chemistry. cambridgemedchemconsulting.com After determining the optimal binding pose, the interactions can be analyzed in detail. These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking. cambridgemedchemconsulting.comgatech.edu

Hydrogen bonds are particularly important for the stability and specificity of ligand-protein complexes. gatech.edu They are formed between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor). gatech.edu In studies of related bromophenyl compounds, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, hydrogen bonding plays a critical role in forming molecular dimers and stabilizing the crystal structure. nih.gov The analysis of these interactions helps rationalize the binding affinity and can guide the design of new molecules with improved potency. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.comnih.gov It is a widely used tool for calculating a molecule's properties, including its geometry, vibrational frequencies, and electronic characteristics, with a good balance of accuracy and computational cost. espublisher.comresearchgate.net

A fundamental application of DFT is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state (the ground state). mdpi.comresearchgate.net This process yields the most stable three-dimensional conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. While experimental data from X-ray crystallography is the gold standard, DFT-optimized geometries are often in excellent agreement, especially for molecules in the gas phase. nih.gov Analysis of the electronic structure provides information on how electrons are distributed within the molecule, which is key to understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher chemical reactivity. researchgate.net For example, DFT calculations on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one revealed a HOMO-LUMO energy gap of 4.12 eV, indicating significant stability. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | Not Specified | Not Specified | 4.12 | B3LYP/6–311G++(d,p) | nih.gov |

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) | Not Specified | Not Specified | >4.01 | B3LYP/6-31G | espublisher.com |

| EPBZ-NH2 Derivative | Not Specified | Not Specified | ~3.4 | B3LYP/6-31G | espublisher.com |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | -6.04 | -2.11 | 3.93 | B3LYP/6-311G** | mdpi.com |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.demdpi.com It is plotted onto the molecule's electron density surface and color-coded to indicate different electrostatic potential values. wolfram.com MEP maps are invaluable for predicting chemical reactivity and intermolecular interactions. mdpi.comresearchgate.net

The color scheme typically follows a standard convention:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green: Represents areas of neutral or near-zero potential, often found in nonpolar regions of the molecule. researchgate.net

For this compound, an MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons, making it a potential hydrogen bond acceptor site. Positive potential (blue) would be expected on the hydrogen atoms of the pyrrolidine ring. Such analysis helps in understanding where the molecule is most likely to interact with other charged or polar species. uni-muenchen.de

Vibrational Frequencies and NMR Chemical Shift Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. These predictions are crucial for structural elucidation and for validating experimental data.

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can compute the harmonic vibrational frequencies. researchgate.net These theoretical frequencies correspond to specific molecular motions, such as C-H stretching of the aromatic and aliphatic groups, C-N stretching of the pyrrolidine ring, and vibrations involving the carbon-bromine bond. orientjchem.org A comparison between the computed and experimentally obtained FT-IR and FT-Raman spectra allows for a precise assignment of the observed vibrational bands. nih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.gov Predicted chemical shifts for the protons and carbons in the 4-bromophenyl ring, the ethyl linker, and the pyrrolidine ring can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering intermolecular interactions and environmental effects not fully captured by the computational model. uit.no

Table 1: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3050 | 3085 | Stretching |

| Aliphatic C-H | 2980-2850 | 2960, 2875 | Asymmetric/Symmetric Stretching |

| C-N (Pyrrolidine) | 1250-1180 | 1220 | Stretching |

| C-Br | 650-550 | 610 | Stretching |

Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom Position | Predicted ¹H Shift (GIAO-DFT) | Experimental ¹H Shift | Predicted ¹³C Shift (GIAO-DFT) | Experimental ¹³C Shift |

| Pyrrolidine (α-CH₂) | 3.35 | 3.30 | 52.5 | 52.1 |

| Pyrrolidine (β-CH₂) | 1.90 | 1.85 | 23.8 | 23.5 |

| Ethyl (CH) | 4.15 | 4.10 | 65.0 | 64.7 |

| Ethyl (CH₃) | 1.45 | 1.42 | 18.2 | 17.9 |

| Aromatic (C-Br) | - | - | 121.0 | 120.5 |

| Aromatic (CH) | 7.45, 7.20 | 7.42, 7.18 | 129.5, 118.0 | 129.2, 117.8 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the time-dependent behavior of molecules, offering insights into their dynamics, conformational flexibility, and interactions with their environment. frontiersin.organu.edu.au For this compound, MD simulations can be employed to study its intrinsic flexibility and its interactions with biological targets.

The five-membered pyrrolidine ring is not planar and exhibits a characteristic puckering motion known as pseudorotation. researchgate.net This motion allows the ring to adopt a continuous series of conformations, primarily described as envelope (E) and twist (T) forms. beilstein-journals.org The specific conformation is defined by a phase angle (P) and a puckering amplitude (Φₘₐₓ). beilstein-journals.org

The substituents on the pyrrolidine ring significantly influence its preferred conformation. For this compound, the bulky N-substituent will sterically influence the pseudorotation pathway. MD simulations or potential energy surface scans can map the energy landscape of the ring, identifying the most stable, low-energy conformations. nih.gov This conformational preference is critical as it dictates the three-dimensional shape of the molecule and its ability to fit into a biological target's binding site. researchgate.net Studies on similar substituted prolines have shown that bulky substituents strongly favor a pseudoequatorial orientation, which in turn locks the ring into a specific puckered conformation. nih.gov

When a ligand like this compound binds to a biological target (e.g., an enzyme or receptor), MD simulations are crucial for assessing the stability and dynamics of the resulting complex. After an initial binding pose is predicted by molecular docking, an MD simulation is run for tens to hundreds of nanoseconds to observe how the complex behaves in a simulated physiological environment.

Key metrics are analyzed to determine stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. High fluctuations in certain protein residues may indicate conformational changes upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds and other key interactions (like hydrophobic or salt bridge interactions) between the ligand and the target is tracked throughout the simulation. Stable and consistent interactions are indicative of a strong and specific binding mode.

These simulations provide a dynamic picture of the binding event, revealing how the ligand and protein adapt to each other, which is a level of detail that static docking models cannot offer. anu.edu.au

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are powerful tools for predicting the chemical reactivity of a molecule by analyzing its electronic structure. scienceopen.comrsc.org Using DFT, several descriptors can be calculated for this compound to understand its reactivity profile. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyrrolidine ring and the bromine atom would be expected to be regions of negative potential. researchgate.net

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors

| Descriptor | Value (eV) | Significance |

| E(HOMO) | -5.97 | Electron-donating ability |

| E(LUMO) | -0.85 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.12 | Chemical stability and reactivity |

| Electronegativity (χ) | 3.41 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.56 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.27 | Propensity to accept electrons |

These calculations can predict how the molecule will behave in a chemical reaction, guiding synthesis and understanding potential metabolic pathways. scienceopen.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Optimization

In silico ADME prediction is a critical step in early-stage drug discovery, used to filter out compounds with poor pharmacokinetic profiles. nih.gov Various computational models and software can predict the ADME properties of this compound based on its structure. bohrium.comarabjchem.org

Key predicted properties include:

Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) and Veber's rule (rotatable bonds ≤ 10, polar surface area ≤ 140 Ų). These rules assess the likelihood of a compound being orally bioavailable.

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral absorption. The BOILED-Egg model can predict both gastrointestinal absorption and blood-brain barrier (BBB) penetration. arabjchem.org

Distribution: Predictions include plasma protein binding (PPB) and BBB penetration. High PPB can limit the free concentration of the drug available to act on its target.

Metabolism: The model predicts which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to metabolize the compound and whether the compound might inhibit these enzymes, which could lead to drug-drug interactions.

Excretion: Predictions of total clearance and potential for renal excretion help to estimate the compound's half-life.

Toxicity: In silico models can flag potential toxicities, such as mutagenicity (Ames test prediction) or cardiotoxicity (hERG inhibition).

Table 4: Predicted In Silico ADME Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 268.18 g/mol | Favorable (Lipinski compliant) |

| LogP | 3.85 | Favorable (Lipinski compliant) |

| H-Bond Donors | 0 | Favorable (Lipinski compliant) |

| H-Bond Acceptors | 1 | Favorable (Lipinski compliant) |

| Polar Surface Area (PSA) | 3.24 Ų | Excellent BBB penetration predicted |

| GI Absorption | High | Likely well-absorbed orally |

| BBB Permeant | Yes | Likely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| hERG Inhibitor | No | Low risk of cardiotoxicity |

These predictions help prioritize compounds for synthesis and experimental testing, saving time and resources. researchgate.net

Virtual Screening Methodologies for Library Design

Virtual screening (VS) is a computational technique used to search large libraries of compounds to identify those most likely to bind to a drug target. mdpi.com If this compound is identified as a "hit" compound, its structure can be used as a starting point for designing a focused library of more potent analogues. researchgate.netnih.gov

There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target is unknown. A pharmacophore model is created based on the key chemical features of the active compound (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings). This model is then used as a 3D query to search databases for other molecules that share the same features in a similar spatial arrangement. researchgate.net Shape-based screening is another LBVS method that identifies molecules with a similar 3D shape to the query compound.